synthesis and characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
synthesis and characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a heterocyclic compound with significant potential in medicinal chemistry. Pyrazolone derivatives are known for a wide range of biological activities, and this particular compound is a subject of interest for its potential antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines the synthetic pathway, detailed experimental protocols, and methods for structural elucidation and characterization.
Synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
The synthesis of the target compound is achieved through a two-step process:
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Step 1: Synthesis of the β-keto ester precursor, ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate. This is accomplished via a Claisen condensation reaction.
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Step 2: Cyclocondensation reaction of the β-keto ester with 4-nitrophenylhydrazine. This reaction forms the pyrazolinone ring.
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (Precursor)
This protocol is based on established methods for the acylation of amines to form β-keto amides.
Materials:
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Pyrrolidine
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Ethyl Malonyl Chloride
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Triethylamine (TEA) or Pyridine (as a base)
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Dichloromethane (DCM) or Diethyl Ether (as a solvent)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate.[1]
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
This protocol is based on the general and widely used Knorr synthesis of pyrazolones from β-keto esters and hydrazine derivatives.
Materials:
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Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (from Step 1.1)
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4-Nitrophenylhydrazine
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Glacial Acetic Acid or Ethanol (as a solvent)
Procedure:
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In a round-bottom flask, dissolve ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (1.0 equivalent) in glacial acetic acid or ethanol.
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Add 4-nitrophenylhydrazine (1.0 equivalent) to the solution.
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Heat the reaction mixture to reflux (approximately 100-120 °C for acetic acid) for 4-6 hours.
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Monitor the reaction for the formation of a precipitate.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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If a solid precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
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Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one.
Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques. The general workflow for characterization is outlined below.
While specific experimental spectral data for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is not available in the cited literature, the expected physical and spectral properties can be inferred from its structure and data from closely related analogs.
Physical Properties
The following table summarizes the known physical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₄O₃ | [1] |
| Molecular Weight | 274.28 g/mol | |
| Melting Point | 205–208°C | [1] |
| Appearance | Expected to be a crystalline solid | |
| Density | 1.47 g/cm³ | [1] |
| Boiling Point | 444.4°C at 760 mmHg | [1] |
Spectroscopic Data (Predicted and Analog-Based)
The following tables summarize the expected spectroscopic data based on the analysis of the compound's structure and data from the known analog, 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 - 8.4 | Doublet | 2H, Aromatic protons ortho to NO₂ group |
| ~7.9 - 8.1 | Doublet | 2H, Aromatic protons meta to NO₂ group |
| ~5.3 - 5.5 | Singlet | 1H, CH proton on the pyrazolinone ring |
| ~3.4 - 3.6 | Triplet | 4H, Methylene protons of pyrrolidine (N-CH₂) |
| ~1.9 - 2.1 | Multiplet | 4H, Methylene protons of pyrrolidine (CH₂) |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl carbon) |
| ~160 | C=N (carbon of the pyrazolinone ring) |
| ~147 | Aromatic C-NO₂ |
| ~142 | Aromatic C-N (attached to pyrazolinone) |
| ~125 | Aromatic CH (meta to NO₂) |
| ~118 | Aromatic CH (ortho to NO₂) |
| ~90 | CH on the pyrazolinone ring |
| ~48 | N-CH₂ of pyrrolidine |
| ~25 | CH₂ of pyrrolidine |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2980 - 2850 | Aliphatic C-H stretch (pyrrolidine) |
| ~1700 - 1680 | C=O stretch (amide carbonyl in pyrazolinone ring) |
| ~1600 - 1580 | C=N stretch |
| ~1530 & ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1200 - 1100 | C-N stretch |
Mass Spectrometry (Predicted):
| m/z Value | Assignment |
| 274.11 | [M]⁺ |
| 275.11 | [M+H]⁺ |
Potential Biological Activity and Mechanism of Action
Pyrazolone derivatives are noted for their wide range of pharmacological activities. The title compound, 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, is of interest due to its potential as an antimicrobial and anti-inflammatory agent.[1] The mechanism of action is thought to involve interactions with specific biological targets like enzymes and receptors. The electron-withdrawing nitro group and the pyrazolone core are key pharmacophoric features that can participate in hydrogen bonding and electron transfer reactions with biological macromolecules.[1]
A generalized diagram illustrating the potential mechanism of action for this class of compounds is presented below.
Further research is required to elucidate the specific signaling pathways and molecular targets of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one to fully understand its therapeutic potential.
